L-Aminobutyric-2,3,3-d3 Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

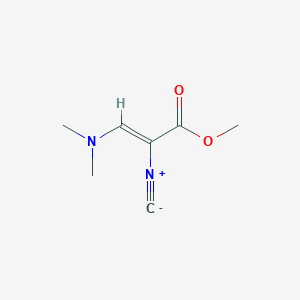

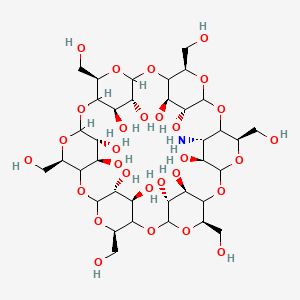

L-Aminobutyric-2,3,3-d3 Acid is a deuterium-labeled analogue of L-Aminobutyric Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights into various biochemical processes.

作用機序

Target of Action

L-Aminobutyric-2,3,3-d3 Acid, also known as γ-Aminobutyric acid (GABA), is primarily targeted at GABA receptors . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . They play a significant role in coordinating brain activity and are critical in neurodevelopmental disorders .

Mode of Action

The compound interacts with its targets, the GABA receptors, in a unique way. It has substantially different modes of action towards different categories of pathogens and pests . For instance, it can harm insects due to its inhibitory effect on neuronal transmission . Moreover, its capacity to modulate the hypersensitive response in attacked host cells has proven to be crucial for host defenses in several pathosystems .

Biochemical Pathways

This compound plays important roles in connecting carbon and nitrogen metabolic fluxes through the GABA shunt . Activation of GABA metabolism is known to occur in plant tissues following biotic stresses . It can shape plant immune responses against pathogens by modulating reactive oxygen species balance in invaded plant tissues .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has an inhibitory effect on neuronal transmission, which can harm insects . It also has the ability to modulate the hypersensitive response in attacked host cells, which is crucial for host defenses in several pathosystems .

Action Environment

The catalytic capacities of cells producing this compound are directly related to the fermentation process . The effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated . The study found that fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .

生化学分析

Biochemical Properties

L-Aminobutyric-2,3,3-d3 Acid plays a significant role in biochemical reactions. It can be produced by transaminase or dehydrogenase from α-ketobutyric acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine . The nature of these interactions involves the redirection of carbon flux from 2-ketobutyrate (2-KB) to this compound .

Cellular Effects

It is known that its production influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

L-Aminobutyric-2,3,3-d3 Acid can be synthesized through several methodsThis can be achieved through the use of deuterated reagents or by performing the synthesis in a deuterated solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis. The process may include steps such as the ammonolysis of α-halogen acids, reduction reactions, and ammoniation hydrolysis reactions . These methods are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

L-Aminobutyric-2,3,3-d3 Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be used to convert this compound into other compounds by introducing oxygen atoms.

Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

Substitution: This type of reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

L-Aminobutyric-2,3,3-d3 Acid has a wide range of applications in scientific research:

類似化合物との比較

L-Aminobutyric-2,3,3-d3 Acid is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some related compounds include:

L-Aminobutyric Acid: The non-deuterated analogue, commonly used in similar applications.

L-2-Aminobutyric Acid-d3 Ester HCl: Another deuterium-labeled compound with similar properties.

特性

CAS番号 |

81339-59-5 |

|---|---|

分子式 |

C₄H₆D₃NO₂ |

分子量 |

106.14 |

同義語 |

(S)-2-Aminobutanoic-2,3,3-d3 Acid; (S)-(+)-α-2-Aminobutyric-2,3,3-d3 Acid; H-2-ABU-OH-2,3,3-d3; L-α-2-Aminobutyric-2,3,3-d3 Acid; L-Butyrine-2,3,3-d3; L-Ethylglycine-2,3,3-d3; LH-L-ABU-OH-2,3,3-d3; NSC 97060-2,3,3-d3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R,6S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B1142460.png)

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)